BAY 73-1449: Chemical Structure and Synthesis Guide
BAY 73-1449: Chemical Structure and Synthesis Guide
This guide details the chemical structure, synthesis, and pharmacological profile of BAY 73-1449 , a potent and selective Prostacyclin Receptor (IP) Antagonist.
Executive Summary
BAY 73-1449 is a highly selective, high-affinity antagonist of the human prostacyclin receptor (IP receptor). Unlike prostacyclin (PGI2) analogs which induce vasodilation and inhibit platelet aggregation via IP receptor activation, BAY 73-1449 blocks these effects. It has been utilized extensively in cardiovascular research to delineate the physiological roles of the IP receptor, particularly in portal hypertension and inflammatory pain models.
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Primary Target: Prostacyclin Receptor (IP) (IC50 < 0.1 nM).[1]
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Therapeutic Area: Cardiovascular (Portal Hypertension), Inflammation.
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Chemical Class: Anilinopyrimidine derivative.
Chemical Structure & Properties
The molecule features a central pyrimidine scaffold substituted at the 4- and 6-positions. The key pharmacophores include a lipophilic 4-benzyloxyphenyl tail (for hydrophobic pocket binding) and a polar (S)-phenylalanine moiety (mimicking the carboxylate head group of endogenous prostaglandins).
Physicochemical Data
| Property | Value |
| IUPAC Name | (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid |
| CAS Registry Number | 693790-96-4 |
| Molecular Formula | C₂₆H₂₃N₃O₃ |
| Molecular Weight | 425.48 g/mol |
| SMILES | O=C(O)Nc1cc(ncn1)-c1ccc(OCc2ccccc2)cc1 |
| Chirality | S-enantiomer (derived from L-Phenylalanine) |
| Solubility | Soluble in DMSO (>50 mg/mL); practically insoluble in water.[2] |
Retrosynthetic Analysis
To design a robust synthesis for BAY 73-1449, we apply a disconnection approach centered on the pyrimidine core. The molecule can be assembled from three commercially available building blocks:
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4,6-Dichloropyrimidine: The electrophilic core.
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4-Benzyloxyphenylboronic acid: The aryl nucleophile for the "tail".
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L-Phenylalanine (ester): The chiral amine nucleophile for the "head".
Strategic Logic
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Order of Addition: The 4,6-dichloropyrimidine is symmetric. The first substitution (Suzuki coupling) renders the pyrimidine asymmetric. The second substitution (SNAr) installs the chiral amino acid.
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Chiral Integrity: Using L-phenylalanine requires mild conditions to prevent racemization at the alpha-carbon.
Detailed Synthesis Protocol
This protocol is reconstructed based on standard medicinal chemistry methodologies for 2,4,6-substituted pyrimidines and consistent with the patent literature for this class of IP antagonists.
Phase 1: Suzuki-Miyaura Coupling
Objective: Mono-arylation of 4,6-dichloropyrimidine.
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Reagents: 4,6-Dichloropyrimidine (1.0 eq), 4-Benzyloxyphenylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).
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Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1).
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Procedure:
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Dissolve 4,6-dichloropyrimidine and the boronic acid in degassed DME.
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Add the aqueous Na₂CO₃ solution and the palladium catalyst.
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Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.
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Note: Control stoichiometry carefully to minimize bis-arylation.
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Workup: Cool, dilute with ethyl acetate, wash with brine. Dry over MgSO₄ and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc) to isolate 4-chloro-6-[4-(benzyloxy)phenyl]pyrimidine .
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Phase 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Installation of the chiral amino acid moiety.
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Reagents: Intermediate from Phase 1 (1.0 eq), L-Phenylalanine tert-butyl ester hydrochloride (1.2 eq), Triethylamine (3.0 eq).
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Solvent: DMF or n-Butanol.
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Procedure:
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Dissolve the chloropyrimidine intermediate and the amino acid ester in the solvent.
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Add triethylamine to neutralize the hydrochloride salt and scavenge HCl generated during substitution.
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Heat to 90–100°C for 12 hours.
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Mechanism:[1][3] The electron-deficient pyrimidine ring facilitates nucleophilic attack by the amine of phenylalanine.
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Workup: Dilute with water, extract with ethyl acetate.
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Purification: Silica gel chromatography to yield the ester-protected BAY 73-1449 .
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Phase 3: Ester Hydrolysis (Deprotection)
Objective: Unmasking the carboxylic acid to yield the final active drug.
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Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).
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Procedure:
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Dissolve the tert-butyl ester intermediate in DCM.
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Add TFA dropwise at 0°C.
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Stir at room temperature for 2–4 hours.
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Workup: Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.
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Final Purification: Recrystallization from Ethanol/Water or preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).
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Product: BAY 73-1449 (White to off-white solid).
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Mechanism of Action & Pharmacology
BAY 73-1449 acts as a competitive antagonist at the IP receptor (G-protein coupled receptor).
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Endogenous Ligand: Prostacyclin (PGI2).
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Normal Pathway: PGI2 binds IP receptor
Gs protein activation Adenylyl Cyclase activation Increased cAMP PKA activation Vasodilation / Platelet Inhibition. -
BAY 73-1449 Effect: Blocks IP receptor
Prevents cAMP elevation.
This mechanism is critical for researchers studying the constitutive activity of IP receptors or distinguishing between IP-mediated vs. EP-mediated effects of prostaglandins.
[1]
References
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Bexis, S., McCormick, P. A., & Docherty, J. R. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology, 590(1-3), 322–326.[4] Link
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Bley, K. R., et al. (2006). The role of IP prostanoid receptors in inflammatory pain. British Journal of Pharmacology, 147(3), 335–345. Link
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IUPHAR/BPS Guide to Pharmacology. (2024). Prostanoid Receptors: IP Receptor Antagonists.[1][5] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AU2008226327A1 - Phenyl amino pyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
